Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate
Description
This compound is a carbamate-protected piperidine derivative conjugated to a 4-hydroxy-8-methoxyquinoline scaffold. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis.
Properties
Molecular Formula |
C21H27N3O5 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H27N3O5/c1-21(2,3)29-20(27)23-13-8-10-24(11-9-13)19(26)15-12-22-17-14(18(15)25)6-5-7-16(17)28-4/h5-7,12-13H,8-11H2,1-4H3,(H,22,25)(H,23,27) |
InChI Key |
YMNDWHHRZSWRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the piperidine-quinoline intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Carbamate Formation and Stability
The synthesis of this compound involves tert-butyl carbamate formation via reaction of the piperidine amine with tert-butyl chloroformate under basic conditions. Key characteristics include:
-
Stability : The tert-butyl carbamate group is resistant to hydrolysis under mildly acidic/basic conditions (pH 4–9) but cleavable with strong acids (e.g., TFA) or heat (>100°C) .
-
Orthogonality : Compatible with Boc/Cbz protecting groups, enabling selective deprotection strategies .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in nucleophilic reactions, forming derivatives critical for pharmacological optimization:
Mechanistic Insight : These reactions proceed via deprotonation of the piperidine nitrogen, followed by nucleophilic attack on electrophilic reagents (e.g., sulfonyl chlorides, acyl chlorides) .
Quinoline Ring Functionalization
The 4-hydroxy-8-methoxyquinoline moiety undergoes selective modifications:
-
Hydroxyl Group Reactions :
-
Esterification : Reacts with acid chlorides/anhydrides to form esters.
-
Oxidation : Susceptible to oxidation under strong conditions (e.g., KMnO₄), forming quinone derivatives.
-
-
Methoxy Group Stability : The 8-methoxy group resists demethylation under mild conditions but cleaves with BBr₃ or HI.
Deprotection and Post-Functionalization
The tert-butyl carbamate serves as a transient protecting group:
-
Acidic Cleavage : TFA/DCM (1:1, RT, 2 h) removes the Boc group, yielding the free piperidine amine .
-
Thermolytic Cleavage : Heating at 135°C in toluene releases CO₂ and tert-butanol, regenerating the amine .
Applications : Deprotection enables further functionalization, such as:
Metal-Catalyzed Transformations
Limited data exist, but analogous carbamates participate in:
-
Cu(I)-Mediated Deprotection : Catalytic Cu(I) in MeOH/H₂O cleaves carbamates at RT .
-
Palladium-Catalyzed Cross-Couplings : Potential for Suzuki-Miyaura reactions at halogenated quinoline positions (not yet reported).
Stability Under Biological Conditions
-
Hydrolytic Stability : Retains integrity in PBS (pH 7.4, 37°C, 24 h), making it suitable for in vitro assays.
-
Metabolic Susceptibility : Liver microsomes degrade the compound via oxidative pathways (CYP450-mediated).
Key SAR Findings from Derivatives
Derivatives synthesized via the above reactions exhibit structure-activity relationships (SAR):
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting that it may serve as a potential therapeutic agent in cancer treatment.
Case Study: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines revealed that this compound induces cell death through mechanisms involving the activation of caspases, which are critical for apoptosis. The compound showed an IC50 value in the low micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.
2. Immunomodulatory Effects
The compound has also been studied for its immunomodulatory properties, particularly its ability to enhance immune responses against tumors.
Case Study: Immune Cell Activation
In a study involving mouse splenocytes, this compound was shown to inhibit the PD-L1/PD-1 pathway, leading to enhanced T-cell activation and proliferation. This suggests potential applications in cancer immunotherapy.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by acylation with the quinoline-based carbonyl compound.
Synthetic Route Overview:
- Formation of Piperidine Derivative:
- Start with commercially available piperidine and react it with tert-butyl chloroformate to form the carbamate.
- Acylation Reaction:
- Introduce 4-hydroxy-8-methoxyquinoline using standard acylation techniques to yield the final product.
Data Tables
| Activity Type | Test System | Result |
|---|---|---|
| Cytotoxicity | Human cancer cell lines | IC50 ~ 5 µM |
| Immunomodulation | Mouse splenocytes | Enhanced T-cell activity |
Mechanism of Action
The mechanism by which tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate exerts its effects involves interactions with various molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs involve variations in the quinoline substituents, piperidine modifications, and carbamate functionalization.
Table 1: Structural Comparison of Selected Analogs
*Calculated using ChemDraw.
Table 2: Reaction Conditions for Key Analogs
*Batch synthesis yield.
Critical Analysis of Structural Trends
- Quinoline Substitution: Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and target affinity in antiviral analogs . Hydroxy and methoxy groups may improve solubility but reduce membrane permeability.
- Piperidine Modifications : Acetylation () or cyclopentylmethyl substitution () alters conformational flexibility and pharmacokinetics.
- Carbamate Utility : The tert-butyl group enables deprotection under acidic conditions (e.g., HCl/MeOH ), facilitating further derivatization.
Notes and Limitations
- Direct pharmacological data for the target compound are absent; insights are extrapolated from analogs.
- Comparative studies on metabolic stability, toxicity, and in vivo efficacy are required for clinical relevance.
Biological Activity
Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a compound of increasing interest due to its potential biological activities. This article examines its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a carbamate group linked to a piperidine ring and a quinoline moiety. The presence of the hydroxy and methoxy groups on the quinoline enhances its pharmacological profile. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of tert-butyl carbamate with a piperidine derivative containing the quinoline carbonyl moiety. Various methods have been explored to optimize yield and purity, including the use of coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .
2. Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects, with studies indicating that related compounds show promising results in reducing inflammation in carrageenan-induced edema models. Inhibition percentages ranged from 39% to 54% compared to standard treatments like indomethacin . This suggests that the target compound may also possess anti-inflammatory properties.
3. Cytotoxicity and Cancer Research
The cytotoxic effects of similar piperidine-based compounds have been investigated against various cancer cell lines. For example, quantitative structure-activity relationship (QSAR) studies have identified key structural features that enhance cytotoxicity . Although specific data for the compound are not detailed, its structural components align with those known to exhibit anticancer activity.
Structure-Activity Relationship (SAR)
The SAR analysis highlights how modifications in the molecular structure influence biological activity:
| Structural Feature | Influence on Activity |
|---|---|
| Hydroxy Group | Increases solubility and interaction with biological targets |
| Methoxy Group | Enhances lipophilicity, potentially improving cell membrane permeability |
| Piperidine Ring | Contributes to receptor binding affinity |
Studies indicate that variations in alkyl or aryl substituents significantly affect pharmacodynamics and pharmacokinetics .
Case Studies
- Case Study on Anti-inflammatory Effects : A series of substituted benzamido phenylcarbamates were synthesized and tested for anti-inflammatory activity, demonstrating that modifications at the benzamide position could enhance efficacy .
- Antimicrobial Studies : In a comparative study of carbamate derivatives, certain modifications led to increased antibacterial activity against Mycobacterium tuberculosis, suggesting that similar strategies could be applied to improve the biological profile of this compound .
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can intermediates be optimized for yield?
Answer:
The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions, including:
- Condensation : Reacting 4-hydroxy-8-methoxyquinoline-3-carboxylic acid with piperidin-4-amine derivatives under coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) .
- Protection : Introducing the tert-butyl carbamate (BOC) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to protect the piperidine nitrogen .
- Purification : Using column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) to isolate intermediates.
Optimization Tips : - Use anhydrous conditions to prevent hydrolysis of the BOC group.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
Advanced: How can structural discrepancies between NMR and X-ray crystallography data be resolved?
Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., rotational conformers) or crystallographic disorder. Methodological approaches include:
- Refinement with SHELXL : Adjust thermal parameters and occupancy factors to account for disordered regions in the crystal structure .
- Variable-Temperature NMR : Conduct experiments at low temperatures to "freeze" conformers and resolve overlapping signals .
- DFT Calculations : Compare experimental NMR chemical shifts with computational models to validate assignments .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While the compound is not classified as hazardous (based on analogs in ), standard precautions apply:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of solvents (e.g., DCM).
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as chemical waste .
Advanced: How can reaction yields be improved for steps involving acid-sensitive functional groups?
Answer:
- Protective Group Strategy : Use BOC groups for amine protection, which are stable under mildly acidic conditions .
- Catalyst Selection : Employ scavengers like molecular sieves to sequester water in condensation reactions .
- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress side reactions (e.g., ester hydrolysis) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Advanced: What methodologies mitigate racemization during chiral center formation?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-BOC-piperidine) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key steps .
- Kinetic Control : Optimize reaction time and temperature to favor kinetic over thermodynamic products .
Data Contradiction Analysis: Resolving conflicting solubility profiles in different solvents
Answer:
Conflicting solubility data may arise from polymorphic forms or impurities. Strategies include:
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA : Analyze thermal behavior to identify polymorph transitions .
- Particle Size Reduction : Use sonication or milling to enhance solubility measurements .
Synthesis Optimization Table
| Step | Key Reagents/Conditions | Purpose | Yield Optimization Tips | Reference |
|---|---|---|---|---|
| 1 | 4-hydroxy-8-methoxyquinoline-3-carboxylic acid, EDC/HOBt | Coupling to piperidine | Use DCM as solvent; 0°C to RT | |
| 2 | Boc₂O, TEA | BOC protection | Anhydrous conditions, 2h stirring | |
| 3 | NaBH₄, MeOH | Reduction (if needed) | Monitor pH to avoid over-reduction |
Key Analytical Techniques Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
